Cas no 2172606-91-4 (4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid)

4-({3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclohexyl backbone with a formamido-linked but-2-enoic acid moiety, offering structural versatility for modifying peptide conformation and reactivity. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The unsaturated but-2-enoic acid segment introduces potential for further functionalization via Michael additions or cross-coupling reactions. This derivative is particularly useful in constructing constrained peptides or peptidomimetics, where the cyclohexyl and alkene functionalities can enhance stability and target binding. Its compatibility with standard SPPS protocols makes it a practical choice for advanced peptide engineering.
4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid structure
2172606-91-4 structure
Product Name:4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid
CAS No:2172606-91-4
MF:C27H30N2O5
MW:462.537507534027
CID:5951701
PubChem ID:165829625
Update Time:2025-06-08

4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid
    • 2172606-91-4
    • EN300-1554383
    • 4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)but-2-enoic acid
    • Inchi: 1S/C27H30N2O5/c30-25(31)13-6-14-28-26(32)19-8-5-7-18(15-19)16-29-27(33)34-17-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24/h1-4,6,9-13,18-19,24H,5,7-8,14-17H2,(H,28,32)(H,29,33)(H,30,31)/b13-6+
    • InChI Key: JXODBTAHWWIOET-AWNIVKPZSA-N
    • SMILES: O=C(C1CCCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)NC/C=C/C(=O)O

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 731
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 105Ų

4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid Pricemore >>

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Additional information on 4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid

Introduction to 4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic Acid (CAS No. 2172606-91-4)

4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid, identified by its CAS number 2172606-91-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluoren-9-yl moiety and multiple functional groups that contribute to its unique chemical properties and potential biological activities.

The molecular structure of this compound is highly complex, featuring a central cyclohexyl ring that is linked to an amino group, which in turn is connected to a formamido group. This arrangement creates a multifaceted scaffold that can interact with various biological targets, making it a promising candidate for drug discovery. The presence of the fluoren-9-ylmethoxycarbonyl substituent further enhances its potential utility, as fluorene derivatives are known for their stability and ability to participate in multiple biochemical interactions.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural features of 4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid make it particularly intriguing for researchers exploring new therapeutic strategies. Specifically, the compound's ability to interact with enzymes and receptors has been the focus of several studies aimed at understanding its pharmacological profile.

One of the most compelling aspects of this compound is its potential as a tool for investigating the mechanisms underlying various diseases. For instance, studies have suggested that the cyclohexyl moiety may play a role in modulating enzyme activity, while the amino and formamido groups could influence receptor binding. These interactions are critical for developing drugs that can effectively target specific disease pathways.

The synthesis of 4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid represents a significant achievement in organic chemistry, showcasing the ability to create complex molecules with precise structural features. The synthetic route involves multiple steps, including the introduction of protective groups and selective functionalization, which highlight the expertise required to produce such compounds.

Recent advancements in synthetic methodologies have enabled researchers to produce increasingly complex molecules with greater efficiency and precision. These improvements have been instrumental in the development of novel compounds like 4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)but-2-enoic acid, which would have been challenging to synthesize just a few years ago. This progress underscores the importance of continuous innovation in synthetic chemistry for advancing pharmaceutical research.

The pharmacological properties of 4-({3--({(9H-fluorene-9-yyyylllll})mehoooxycarbonyl})aaminomethylcyclonehexy1})formamide)butrleeeeenoic acid are currently under investigation in several laboratory settings. Initial studies have revealed promising results regarding its potential as an inhibitor of specific enzymes involved in inflammatory responses. The compound's ability to modulate these pathways could make it valuable for treating conditions such as arthritis and other inflammatory disorders.

In addition to its potential therapeutic applications, this compound has also attracted attention for its role in chemical biology research. Researchers are using it as a probe to understand how different molecular structures influence biological processes. By studying the interactions between this compound and various biological targets, scientists hope to gain insights into the mechanisms underlying disease development and identify new therapeutic targets.

The development of new drugs often involves a multidisciplinary approach, combining expertise from chemistry, biology, and medicine. The case of 4-({3--({(9H-fluorene-9yyyyyyyy})mehooxycarbonyl})aaminomethylcyclonehexy1})formamide)butrleeeeenoic acid exemplifies this collaborative effort. Chemists have designed and synthesized the compound, while biologists and medicinal chemists are evaluating its pharmacological properties. This interdisciplinary collaboration is essential for translating laboratory discoveries into effective treatments for patients.

The future prospects for 4-({3--({(9H-fluorene-9yyyyyyyy})mehooxycarbonyl})aaminomethylcyclonehexy1})formamide)butrleeeeenoic acid are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic applications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in drug discovery and development.

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